2-Cyanobenzyl acetate

Description

Contextual Significance in Modern Chemical Research

The importance of 2-Cyanobenzyl acetate (B1210297) in chemical research is best understood by considering the significance of its constituent parts. Benzonitrile (B105546) and its derivatives are widely used as precursors and intermediates in the manufacturing of a range of organic compounds, including pharmaceuticals, dyes, and rubber chemicals. atamanchemicals.commedcraveonline.com The nitrile group itself is a versatile functional group that can be converted into amines, amides, carboxylic acids, and various heterocyclic systems, making nitrile-containing compounds highly valuable in synthetic chemistry. google.com

The 2-cyanobenzyl structural motif is notably a key component in the structure of Alogliptin, a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme used in the management of type 2 diabetes. chemicalbook.comnih.gov While the direct synthesis of Alogliptin typically employs 2-cyanobenzyl bromide as the starting material for alkylation, the relevance of the 2-cyanobenzyl core underscores the importance of this class of compounds in medicinal chemistry. chemicalbook.comgoogle.com The existence and accessibility of related compounds like 2-Cyanobenzyl acetate are therefore of interest to researchers developing synthetic pathways to new and existing therapeutic agents.

Role as a Chemical Intermediate and Building Block

This compound functions as a chemical intermediate and a building block, which are essential starting materials for constructing more complex molecules. cymitquimica.com Its utility is demonstrated in its own synthesis and subsequent chemical reactions. For instance, this compound can be prepared from 2-cyanobenzyl bromide, positioning it as a specific intermediate within a synthetic sequence. chemicalbook.comchemsrc.com

Once formed, it can be used in further transformations. A clear example of its role as a building block is its hydrolysis to yield 2-(hydroxymethyl)benzonitrile. rsc.org This reaction transforms the acetate ester into a primary alcohol, providing a different functional group for subsequent synthetic steps while preserving the core 2-cyanobenzyl structure.

Furthermore, the core structure of this compound is relevant in the synthesis of potential therapeutic agents. In research focused on developing aldose reductase inhibitors for diabetic complications, a structurally similar derivative, N-(2-cyanobenzyl)acetate OTI-7, was synthesized and subsequently hydrolyzed to explore different functionalities on the molecule. estranky.sk This highlights the value of the this compound framework as a modifiable template in medicinal chemistry research.

Chemical Compound Data

| Property | Value | Source(s) |

| IUPAC Name | (2-cyanophenyl)methyl acetate | cymitquimica.com |

| Synonyms | 2-(Acetoxymethyl)benzonitrile | cymitquimica.com |

| CAS Number | 38866-59-0 | cymitquimica.com |

| Molecular Formula | C₁₀H₉NO₂ | cymitquimica.com |

| Molecular Weight | 175.19 g/mol | cymitquimica.com |

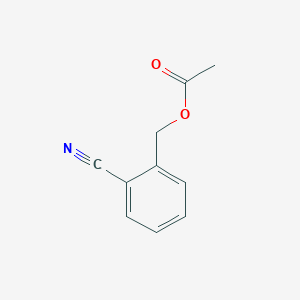

Structure

2D Structure

Properties

IUPAC Name |

(2-cyanophenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFPWQBFLJPNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyanobenzyl Acetate and Analogues

Established Synthetic Routes and Reaction Conditions

The conventional synthesis of 2-cyanobenzyl acetate (B1210297) relies on well-established chemical reactions, including the direct esterification of the corresponding alcohol, transformations from phenylacetic acid derivatives, and nucleophilic substitution on benzyl (B1604629) halides.

The most direct method for synthesizing 2-cyanobenzyl acetate is the esterification of 2-cyanobenzyl alcohol. This can be achieved through several protocols, most notably the Fischer-Speier esterification. In this acid-catalyzed reaction, 2-cyanobenzyl alcohol is reacted with acetic acid. The process is typically performed under reflux with a strong acid catalyst, such as sulfuric acid (H₂SO₄), to drive the equilibrium towards the ester product. youtube.comyoutube.comresearchgate.net An alternative approach involves the acetylation of p-cyanobenzyl alcohol, a reaction that can be adapted for the ortho-isomer. researchgate.net

Another established method involves reacting an α-cyanobenzyl alcohol with a carboxylic acid halide in the presence of a Lewis acid catalyst. youtube.com This avoids the use of strong Brønsted acids and can proceed under refluxing conditions in an inert solvent. For analogous compounds like benzyl acetate, catalysts such as synthetic zeolites have been used in gas-phase esterification to achieve high selectivity and yield. nih.gov

Table 1: Representative Conditions for Esterification of Benzyl Alcohols

| Precursor | Reagents | Catalyst | Conditions | Yield | Reference |

| Benzyl Alcohol | Acetic Acid | Sulfuric Acid | Reflux (14 hours) | ~94% | youtube.comyoutube.com |

| Vanillyl Alcohol | Acetic Acid | Sulfuric Acid | Not specified | 64% | researchgate.net |

| p-Cyanobenzyl Alcohol | Acetic Anhydride | Not specified | Not specified | Not specified | researchgate.net |

| Benzyl Alcohol | Acetic Acid | NaHY Zeolite | 180-200°C, Gas Phase | High | nih.gov |

An indirect yet viable route to this compound starts with 2-(2-cyanophenyl)acetic acid. youtube.comic.ac.uk This method involves a two-step sequence: reduction of the carboxylic acid followed by esterification.

The critical first step is the reduction of the carboxylic acid group to a primary alcohol. Powerful reducing agents are required for this transformation, as carboxylic acids are less reactive than esters or aldehydes. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for reducing carboxylic acids directly to their corresponding alcohols. youtube.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comorganic-chemistry.org Borane (B79455) complexes, like borane-dimethyl sulfide (B99878) (BH₃·SMe₂) or borane-tetrahydrofuran (B86392) (BH₃·THF), are also excellent for this purpose and offer high chemoselectivity, capable of reducing carboxylic acids in the presence of other functional groups like esters. ic.ac.ukharvard.eduyoutube.com

Once the 2-(2-cyanophenyl)acetic acid is reduced to 2-cyanobenzyl alcohol, the resulting alcohol can be esterified to this compound using the methods described in the previous section (2.1.1).

A common and efficient method for preparing this compound is through the nucleophilic substitution reaction of a 2-cyanobenzyl halide with an acetate salt. 2-Cyanobenzyl bromide is a frequently used precursor for this synthesis. ic.ac.ukharvard.eduyoutube.com

The reaction involves treating 2-cyanobenzyl bromide with a source of acetate ions, such as sodium acetate (CH₃COONa) or potassium acetate (CH₃COOK). The bromide atom, being a good leaving group, is displaced by the nucleophilic acetate ion to form the ester. This reaction is typically carried out in a polar solvent, such as an alcohol, to facilitate the dissolution of the acetate salt. researchgate.net For the synthesis of the analogous p-cyanobenzyl acetate, the reaction of p-cyanobenzyl chloride with sodium acetate in an alcohol solvent is a well-documented procedure. researchgate.net

Table 2: Synthesis via Nucleophilic Substitution

| Precursor | Reagent | Solvent | Product | Reference |

| p-Cyanobenzyl Chloride | Sodium Acetate | Alcohol | p-Cyanobenzyl Acetate | researchgate.net |

| 2-Cyanobenzyl Bromide | Acetate Salt (e.g., CH₃COONa) | Polar Solvent (e.g., Ethanol) | This compound | (Analogous) |

Novel Approaches and Optimized Protocols

Recent advancements in synthetic chemistry have led to the development of new protocols for ester synthesis that offer advantages such as improved efficiency, milder reaction conditions, and the avoidance of toxic metal catalysts.

Emerging strategies in organic synthesis focus on transition-metal-free reactions that proceed through radical intermediates. While not yet specifically documented for this compound, analogous metal-free esterification methods suggest potential novel pathways. One such approach is the oxidative esterification of a benzylic C-H bond. This method uses a catalyst like tetrabutylammonium (B224687) iodide with a co-oxidant to generate a benzyl radical from a toluene (B28343) derivative, which then reacts with a carboxylic acid to form the ester. harvard.edu

Another relevant area is transition-metal-free decarboxylative coupling. These reactions typically involve the generation of a radical species from a carboxylic acid derivative. youtube.comorganic-chemistry.orgwikipedia.org Although many of these protocols are designed to form C-C bonds (olefins) or C-X bonds (halides), the underlying principle of generating a radical via cleavage could potentially be adapted for ester synthesis under specific conditions. organic-chemistry.orgbyjus.com These methods represent a frontier in synthetic chemistry, offering environmentally benign alternatives to traditional metal-catalyzed processes. masterorganicchemistry.com

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. organic-chemistry.org By using microwave irradiation, energy is transferred directly to the molecules in the reaction mixture, leading to rapid and uniform heating. organic-chemistry.org This technique often results in dramatically reduced reaction times, increased product yields, and higher purity compared to conventional heating methods.

The synthesis of this compound can be significantly optimized using this technology. For instance, a Fischer esterification reaction that might take several hours under conventional reflux can often be completed in minutes under microwave irradiation. researchgate.net Similarly, the nucleophilic substitution of 2-cyanobenzyl bromide with an acetate salt can be accelerated. Microwave-assisted synthesis has been successfully applied to produce a wide range of esters and other complex organic molecules, demonstrating its broad applicability and efficiency.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage | Reference |

| Ester Synthesis | Hours of reflux | Minutes of irradiation | Speed, Yield | researchgate.net |

| Amide/Ester Synthesis | 2-15 hours | Minutes | Speed, Yield (>50% increase) | |

| Heterocycle Synthesis | 2 hours (thermal) | 3 minutes (microwave) | Speed, Chemoselectivity | researchgate.net |

Multi-Component Reactions

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer an efficient route to complex molecules. While direct one-pot synthesis of this compound via an MCR is not prominently documented, the principles of MCRs can be applied to generate its analogues, particularly by utilizing precursors like 2-cyanobenzaldehyde (B126161) or a hypothetical 2-cyanobenzyl isocyanide.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for creating highly functionalized molecules. nih.govmdpi.com The Passerini three-component reaction (P-3CR), for instance, combines a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgencyclopedia.pub A hypothetical application to synthesize an analogue of this compound could involve the reaction of 2-cyanobenzaldehyde, acetic acid, and a suitable isocyanide. The resulting product would be an α-acetoxy amide containing the 2-cyanobenzyl moiety.

The Ugi four-component reaction (U-4CR) expands on this by incorporating a primary amine, leading to the formation of a bis-amide. encyclopedia.pubnih.gov The versatility of these reactions allows for the rapid generation of chemical libraries from simple, readily available building blocks. dovepress.com The use of convertible isocyanides, such as 2-nitrobenzyl isocyanide, further broadens the synthetic utility, as the isocyanide group can be cleaved post-reaction to reveal other functional groups. nih.govrug.nl The bifunctional nature of compounds like 2-cyanobenzaldehyde makes them valuable substrates in cascade reactions that lead to diverse heterocyclic systems such as isoindolinones and phthalides. researchgate.net

Stereoselective and Chemo-selective Synthetic Strategies

Achieving high levels of stereoselectivity and chemo-selectivity is a central challenge in modern organic synthesis. The 2-cyanobenzyl group can function as a critical control element in these strategies, particularly as a protecting group in reactions like glycosylation.

Research has demonstrated that the 2-cyanobenzyl ether can act as a "dual-directing" auxiliary group, enabling the stereospecific construction of either α- or β-glycosidic bonds from a single starting material. nih.gov This control is achieved by modulating the reaction conditions to either promote or suppress the participation of the ortho-cyano group. This approach unifies the concepts of solvent assistance and neighboring group participation to achieve exclusive stereoselectivity. nih.gov

Influence of the 2-Cyanobenzyl Moiety on Reaction Stereospecificity

The stereochemical outcome of a glycosylation reaction can be profoundly influenced by the electronic properties of protecting groups on the glycosyl donor. nih.gov The 2-cyanobenzyl group, when used as an ether protecting group at the C2 position of a glycosyl donor, exerts a significant directing effect. The nitrile (cyano) functional group is electron-withdrawing, which affects the stability and reactivity of key reaction intermediates. nih.govmdpi.com

The stereospecificity is dictated by whether the reaction proceeds via neighboring group participation. In non-participating solvents like toluene, the cyano group can coordinate with an oxocarbenium ion intermediate, shielding one face of the molecule and directing the incoming nucleophile (the glycosyl acceptor) to the opposite face, leading to the formation of an α-glycoside. Conversely, in a participating solvent system, this interaction is disrupted, and an alternative pathway can lead to the β-glycoside. nih.gov This dual-directing capability allows for the selective synthesis of either anomer from the same precursor, simply by changing the solvent and promoter. nih.gov

The table below summarizes the dual-directing effect of the 2-cyanobenzyl ether protecting group in a stereospecific glycosylation reaction.

| Promoter/Activator | Solvent | Predominant Product | Stereoselectivity |

| Triflimide (Tf₂NH) | Dichloromethane (CH₂Cl₂) | α-glycoside | Exclusive |

| Triflimide (Tf₂NH) | Toluene | α-glycoside | Exclusive |

| Triflic acid (TfOH) | Diethyl ether (Et₂O) | β-glycoside | Exclusive |

This table is based on research demonstrating the dual-directing effect of the 2-cyanobenzyl ether in glycosylation, where changing reaction conditions switches the stereochemical outcome. wikipedia.orgnih.gov

Process Optimization for Research Scale Synthesis

Optimizing synthetic protocols on a research scale is crucial for improving efficiency, yield, and purity while minimizing waste and cost. For this compound and its analogues, optimization involves the systematic study of various reaction parameters.

A documented one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate, a structurally related compound, highlights several key optimization parameters. nih.gov The process combines a resin-catalyzed transcyanation with a lipase-catalyzed enantioselective transesterification. Optimization of this process involved:

Solvent Selection: Cyclohexane was identified as the optimal solvent out of several tested. nih.gov

Temperature Control: The optimal reaction temperature was found to be 55°C to achieve a higher conversion rate. nih.gov

Reactant Concentration and Ratio: The reaction rate was significantly accelerated at an optimal reactant concentration (249 mmol/L of m-phenoxybenzaldehyde). The ideal molar ratio of acetone (B3395972) cyanohydrin to m-phenoxybenzaldehyde was determined to be 2:1. nih.gov

Catalyst Strategy: A stepwise addition of the base catalyst was crucial in increasing the reaction conversion from 20% to 80%. nih.gov

For the synthesis of simple esters like benzyl acetate, various catalysts and conditions have been optimized. These include using Brønsted acidic ionic liquids under microwave irradiation, heterogeneous catalysts, or phase transfer catalysis, often under solvent-free conditions to improve the environmental profile of the synthesis. geniusjournals.org Similar principles can be applied to the synthesis of this compound, for instance, by optimizing the esterification of 2-cyanobenzyl alcohol with acetic acid or the substitution reaction of 2-cyanobenzyl bromide/chloride with an acetate salt. Modern techniques like response surface methodology (RSM) can be employed to systematically optimize multiple variables simultaneously, such as catalyst loading, temperature, and reactant molar ratios, to achieve maximum yield. whiterose.ac.uk

The table below outlines key parameters that are typically adjusted during the optimization of ester synthesis on a research scale.

| Parameter | Objective | Example |

| Catalyst | Increase reaction rate and selectivity. | Use of heterogeneous acid catalysts, enzymes (lipases), or phase transfer catalysts. nih.govgeniusjournals.org |

| Solvent | Improve solubility, influence reaction pathway, and facilitate purification. | Testing various solvents (e.g., cyclohexane, acetonitrile) or using solvent-free conditions. nih.govwhiterose.ac.ukscielo.br |

| Temperature | Find the optimal balance between reaction rate and prevention of side reactions/decomposition. | Establishing an optimal temperature, e.g., 55°C for a lipase-catalyzed reaction. nih.gov |

| Reactant Ratio | Drive the reaction to completion by using an excess of one reactant. | Optimizing the molar ratio of acyl donor to alcohol, e.g., 2:1. nih.govrsc.org |

| Reaction Time | Minimize time to reduce energy consumption and prevent product degradation. | Monitoring the reaction to find the point of maximum conversion before side reactions dominate. whiterose.ac.ukscielo.br |

Chemical Reactivity and Transformation Pathways

Fundamental Reaction Mechanisms

The fundamental reactions of 2-Cyanobenzyl acetate (B1210297) are centered on the distinct reactivities of its ester and nitrile functional groups. These include nucleophilic attacks on the carbonyl carbon of the acetate, oxidation, reduction of both the nitrile and ester, and hydrolysis.

Nucleophilic Substitution Reactions at the Acetate Moiety

The general mechanism for nucleophilic acyl substitution proceeds in two steps: nucleophilic addition followed by elimination of the leaving group. openstax.org The reactivity of the ester towards substitution is generally less than that of acid chlorides or anhydrides but sufficient for reactions with strong nucleophiles or under catalytic conditions. libretexts.org For instance, reactions with amines (ammonolysis) would yield N-substituted acetamides, while reaction with alcohols (transesterification) in the presence of an acid or base catalyst would yield a different ester. libretexts.org

In a related context, the 2-cyanobenzyl group itself has been studied as a participating group in glycosylation reactions. The nitrile functionality can act as an intramolecular nucleophile, influencing the stereochemical outcome of reactions at a nearby reactive center, a phenomenon known as neighboring group participation. researchgate.net While this involves the cyano group, it highlights the electronic environment that also influences the stability and leaving group potential of the 2-cyanobenzyloxy moiety in substitution reactions.

Oxidation Reactions

The oxidation of 2-Cyanobenzyl acetate can occur at several positions, primarily the benzylic methylene (B1212753) (-CH₂-) group and potentially the aromatic ring, depending on the oxidant used. The benzylic position is generally susceptible to oxidation to a carbonyl group, which would transform this compound into 2-cyanobenzoyl acetate, or further to 2-cyanobenzoic acid and formaldehyde (B43269) with cleavage.

While specific studies on the oxidation of this compound are not prevalent, the oxidation of related structures provides insight. For example, manganese(III) acetate is a known oxidant for tandem oxidation reactions of various ketones. acs.org The nitrile and ester functional groups are often tolerant to certain oxidative conditions. For example, some metal-free oxidation methods are compatible with ester functionalities. rsc.org In a related compound, methyl 2-(3-amino-4-cyanophenyl)acetate, the amino group can be oxidized to a nitro group using reagents like potassium permanganate (B83412), demonstrating that functional groups on the ring can be selectively oxidized while the acetate and cyano groups may remain intact under specific conditions. smolecule.com

Reduction Reactions of the Nitrile and Ester Groups

The nitrile and ester groups of this compound can both be reduced, but typically under different conditions, allowing for chemoselectivity.

Reduction of the Nitrile Group: The cyano group can be reduced to a primary amine (-(CH₂)NH₂) using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ with a metal catalyst like Ni, Pd, or Pt) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or ammonia (B1221849) borane (B79455). smolecule.comorganic-chemistry.org The reduction of nitriles provides a direct route to benzylamines. For instance, a range of nitriles can be effectively reduced to primary amines using ammonia borane under thermal conditions without a catalyst. organic-chemistry.org

Reduction of the Ester Group: The acetate ester can be reduced to two alcohol components: acetic acid would be reduced to ethanol, and the 2-cyanobenzyl alcohol portion would be released. Strong reducing agents like LiAlH₄ are required for this transformation. The reduction of an ester to an alcohol is a fundamental reaction in organic synthesis.

Chemoselective Reduction: Achieving selectivity between the nitrile and ester is a key synthetic challenge. Interestingly, research on related cyanoacetates has shown that it is possible to selectively reduce an arene ring over an ester or nitrile using photoactivated organic electron donors, a reversal of traditional metal-based reductions. nih.gov In other systems, it's been shown that functional groups like nitriles and esters can be tolerated during the selective reduction of ketones using specific catalysts, indicating that the choice of reagent and conditions is crucial for directing the reaction outcome. rsc.org

| Functional Group | Typical Reagents | Product | Reference |

|---|---|---|---|

| Nitrile (-CN) | LiAlH₄, Catalytic Hydrogenation (H₂/Pd, Pt, Ni), Ammonia Borane | Primary Amine (-CH₂NH₂) | smolecule.comorganic-chemistry.org |

| Ester (-OCOCH₃) | LiAlH₄ | Alcohols (2-Cyanobenzyl alcohol + Ethanol) | nih.gov |

| Chemoselective Arene Reduction | Photoactivated Organic Electron Donor (e.g., TDAE) | Arene reduction, nitrile and ester intact | nih.gov |

Hydrolysis of Ester and Nitrile Functional Groups

Both the ester and nitrile groups in this compound can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The rates and products, however, differ.

Ester Hydrolysis:

Acid-Catalyzed Hydrolysis: When heated with water in the presence of a strong acid catalyst, the ester undergoes hydrolysis to yield 2-cyanobenzyl alcohol and acetic acid. This reaction is reversible. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction is irreversible and produces 2-cyanobenzyl alcohol and the salt of the carboxylic acid (e.g., sodium acetate). libretexts.org This is generally a more common and efficient method for ester cleavage. epa.gov

Nitrile Hydrolysis:

Acid-Catalyzed Hydrolysis: Heating the nitrile with a strong acid (e.g., HCl) first produces an amide intermediate (2-acetamidobenzyl acetate), which is then hydrolyzed further to the carboxylic acid (2-carboxybenzyl acetate) and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: Treatment with a hot aqueous base (e.g., NaOH) also proceeds through an amide intermediate. The final products are the carboxylate salt (e.g., sodium 2-carboxylatebenzyl acetate) and ammonia gas. libretexts.orgchemistrysteps.com

It is noted that side reactions, including nitrile hydrolysis or ester decomposition, can occur at elevated temperatures (above 90°C).

| Functional Group | Conditions | Products | Reference |

|---|---|---|---|

| Ester (-OCOCH₃) | Acidic (H₃O⁺, heat) | 2-Cyanobenzyl alcohol + Acetic Acid | libretexts.org |

| Basic (NaOH, H₂O, heat) | 2-Cyanobenzyl alcohol + Sodium Acetate | libretexts.org | |

| Nitrile (-CN) | Acidic (H₃O⁺, heat) | 2-Carboxybenzyl acetate + Ammonium salt | libretexts.orgchemistrysteps.com |

| Basic (NaOH, H₂O, heat) | Sodium 2-carboxylatebenzyl acetate + Ammonia | libretexts.orgchemistrysteps.com |

Tandem and Cascade Reactions Involving this compound

A tandem or cascade reaction is a process involving two or more consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, without isolating intermediates. wikipedia.org The structure of this compound, with its multiple functional groups, offers potential for designing such efficient synthetic sequences.

For example, the 2-cyanobenzyl group is known to function as a directing group in certain reactions. In glycosylation chemistry, a 2-cyanobenzyl ether at the C-2 position of a glycosyl donor can participate in the reaction through its nitrile function. researchgate.net The nitrile group can form a nitrilium ion intermediate, which then directs the stereoselective attack of a nucleophile (the glycosyl acceptor). This process, where the protecting group actively participates in the reaction mechanism to control stereochemistry, is a form of an intramolecular cascade process. researchgate.net

Another potential tandem sequence could involve an initial reaction at one functional group that triggers a subsequent transformation. For instance, a reaction that modifies the aromatic ring could in turn alter the reactivity of the benzylic position, facilitating a subsequent substitution or elimination. While specific cascade reactions starting directly from this compound are not widely documented, the inherent functionalities make it a plausible substrate for such synthetic strategies. For example, tandem cyclization-electrophilic aromatic substitution reactions have been developed using related structures, demonstrating the potential for complex transformations in a single operation. nih.govpsu.edu

Reactivity Profiling of the Cyano and Acetate Moieties

The cyano and acetate groups on the this compound molecule exhibit distinct reactivity profiles, allowing for selective transformations.

Electrophilicity: The carbon atom of the nitrile group is less electrophilic than the carbonyl carbon of the acetate group. Therefore, nucleophilic attack generally occurs more readily at the ester carbonyl than at the nitrile carbon, except for specific reagents that are highly cyanophilic.

Hydrolysis: Both groups can be hydrolyzed to carboxylic acids, but the conditions can be tailored for selectivity. Ester hydrolysis is typically faster and occurs under milder conditions than nitrile hydrolysis. libretexts.orglibretexts.org This allows for the selective cleavage of the ester while leaving the nitrile group intact.

Reduction: The nitrile group is generally more readily reduced by catalytic hydrogenation than the ester group. Conversely, powerful hydride reagents like LiAlH₄ will typically reduce both functional groups. nih.gov Specific reagents have been developed for the chemoselective reduction of one group in the presence of the other. rsc.org

Neighboring Group Participation: The cyano group, due to the lone pair on the nitrogen, can act as an intramolecular nucleophile, as seen in its directing effect in glycosylation reactions. researchgate.net The acetate group does not typically exhibit this type of participation in the same manner.

Thermal Stability: Both groups have moderate thermal stability, but decomposition and side reactions, such as hydrolysis, can be initiated at higher temperatures, particularly above 90°C.

This differential reactivity is fundamental to the utility of this compound and related compounds as intermediates in multistep organic synthesis, where sequential and selective modification of the functional groups is required.

Derivatization and Analogue Synthesis

Synthesis of Substituted 2-Cyanobenzyl Acetate (B1210297) Derivatives

The introduction of substituents onto the aromatic ring of 2-cyanobenzyl acetate can significantly influence its electronic properties and reactivity. Halogenation, a common modification, can be achieved through various synthetic routes. For instance, the synthesis of halogenated this compound derivatives can be approached by starting with the corresponding halogenated 2-cyanobenzophenones, which can be synthesized via Suzuki-Miyaura type cross-coupling reactions. researchgate.net Alternatively, electrophilic aromatic substitution reactions on biphenyl (B1667301) derivatives, which are structurally related, provide a pathway to introduce halogen atoms onto the aromatic rings. rsc.org

The reactivity of the resulting halogenated compounds is of considerable interest. For example, 2-aryl-5-chloro-6-cyano-7-methylindolizines, which bear a structural resemblance to halogenated cyanobenzyl compounds, have been shown to readily undergo nucleophilic substitution at the chlorinated position. beilstein-journals.org This reactivity opens avenues for further functionalization. The starting 2-aryl-6-cyano-7-methyl-5-indolizinones can be converted to their 5-chloro derivatives by treatment with phosphorus oxychloride (POCl₃). beilstein-journals.org These chloro derivatives can then react with various nucleophiles, including oxygen, nitrogen, and sulfur-based nucleophiles, to yield a range of 5-substituted indolizines. beilstein-journals.org This highlights the synthetic utility of halogenated cyano-containing aromatic systems for creating diverse molecular architectures.

| Precursor | Reagent | Product |

| 2-Aryl-6-cyano-7-methyl-5-indolizinone | POCl₃ | 2-Aryl-5-chloro-6-cyano-7-methylindolizine |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Mercaptoethanol | 5-(2-Hydroxyethylthio)-2-aryl-6-cyano-7-methylindolizine |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Ethyl mercaptoacetate | Ethyl (2-aryl-6-cyano-7-methylindolizin-5-yl)thioacetate |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Thiourea | 2-Aryl-6-cyano-7-methylindolizine-5(4H)-thione |

Table 1: Examples of Ring Substitution and Subsequent Reactions. beilstein-journals.org

The synthesis of amidino-substituted benzothiazoles and their precursors, 2-aminothiophenoles, also provides insights into reactions involving cyano-aromatic compounds. researchgate.net The Pinner reaction, which converts nitriles into imidates and subsequently amidines, is a key step in these syntheses. researchgate.net

Alterations to the acetate ester portion of this compound can be achieved through several synthetic transformations, often involving the hydrolysis of the ester to the corresponding alcohol, followed by re-esterification or other modifications. The synthesis of various esters, thioesters, and amides can be accomplished using coupling reagents like (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY). acs.org This reagent facilitates the activation of carboxylic acids, allowing them to react with alcohols, thiols, or amines to form the desired products. acs.org

Another approach involves the use of phosphoramidites containing ester functionalities, which serve as precursors to hydrazides. nih.gov For instance, ethyl 6-hydroxyhexanoate (B1236181) can be converted into its corresponding phosphoramidite, which can then be incorporated into larger molecules. nih.gov Subsequent treatment with hydrazine (B178648) can then liberate the hydrazide functionality.

The modification of ester groups is also a key strategy in the synthesis of biologically active molecules. For example, in the synthesis of eleutherobin (B1238929) and its analogues, the reduction of a methyl ester to an alcohol using DIBAL-H was a necessary step to allow for selective esterification at another position. acs.org

| Starting Material | Reagent(s) | Product |

| Carboxylic Acid + Alcohol | TCBOXY, DMAP, DIPEA | Ester |

| Carboxylic Acid + Thiol | TCBOXY, DMAP, DIPEA | Thioester |

| Carboxylic Acid + Amine | TCBOXY, DMAP, DIPEA | Amide |

| Ethyl 6-hydroxyhexanoate | 2-Cyanoethyl N,N-diisopropyl-chloro-phosphoramidite, N-ethyldiisopropyl amine | Ethyl 6-[(2-cyanethoxy)(diisporopylamino)phosphanyloxy]hexanoate |

Table 2: Examples of Acetate Ester Moiety Modifications. acs.orgnih.gov

Design and Synthesis of Structurally Related Cyano-Containing Esters

The synthesis of esters of 2-cyanoacrylic acid, which are structurally related to this compound, is often achieved through the Knoevenagel condensation of a cyanoacetate (B8463686) ester with formaldehyde (B43269). google.com This reaction produces oligomers that are then thermally cracked to yield the monomeric cyanoacrylate esters. google.com An alternative "one-pot" process involves the direct reaction of 2-cyanoacrylic acid or its acid halide with an alcohol in the presence of an acid catalyst and an inert solvent, with continuous removal of water or hydrohalic acid. google.com

The synthesis of β-keto esters can be accomplished by the C-acylation of preformed enolates with cyanoformate esters. orgsyn.org This method provides a regiospecific route to these valuable synthetic intermediates. The choice of the cyanoformate ester is important, as some, like the tert-butyl derivatives, have been reported to be too unreactive. orgsyn.org

Cyanoximes, which have the general formula NC-C(=NOH)-R where R can be a carboxylic ester group, represent another class of structurally related compounds. researchgate.net A common synthetic route to cyanoximes is the Meyer reaction, which involves the condensation of various starting materials with nitrous acid. researchgate.net

Comparative Studies of Reactivity and Synthetic Accessibility Across Analogues

The reactivity and synthetic accessibility of analogues of this compound are influenced by their specific structural features. For instance, in glycosylation reactions, the reactivity of the glycosyl acceptor is a critical factor that can be modulated by the protecting groups used. universiteitleiden.nl Benzoyl groups in an acceptor molecule tend to have a retarding effect on the glycosylation rate compared to other protecting groups. universiteitleiden.nl

The synthesis of nicotinonitrile derivatives, which are heterocyclic analogues, often involves multi-component reactions. For example, 4-substituted phenyl-6-(3,4-dimethoxyphenyl)-3-cyano-2(1H)-pyridinones can be synthesized in a one-pot reaction from 3,4-dimethoxy-acetophenone, various aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate. ekb.eg The reactivity of these nicotinonitrile derivatives can be further explored; for example, 2-oxo-3-nicotinonitrile precursors can be converted to the more reactive 2-chloro-3-nicotinonitrile derivatives by heating with PCl₅ and POCl₃. ekb.eg

The accessibility of different analogues can also be compared. The synthesis of 2-aryl-5-chloro-6-cyano-7-methylindolizines from the corresponding 5-indolizinones is a straightforward conversion, and these chloro derivatives are versatile intermediates for further nucleophilic substitutions. beilstein-journals.org In contrast, the synthesis of some cyano-containing esters might require more specialized reagents or conditions, such as the use of thermally unstable β-keto acids or the handling of toxic cyanide salts. orgsyn.org

| Analogue Class | Key Synthetic Feature | Reactivity Highlight |

| Halogenated Cyano-aromatics | Electrophilic Aromatic Substitution / Sandmeyer Reaction | Susceptible to nucleophilic substitution, enabling further functionalization. beilstein-journals.org |

| Nicotinonitriles | Multi-component reactions | The 2-oxo functionality can be converted to a more reactive 2-chloro group. ekb.eg |

| β-Keto Esters | C-acylation of enolates with cyanoformates | Regiospecific formation of the β-keto ester linkage. orgsyn.org |

| Glycosyl Acceptors | Protecting group strategy | Benzoyl groups decrease reactivity compared to other protecting groups. universiteitleiden.nl |

Table 3: Comparative Overview of Analogue Synthesis and Reactivity.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Reagent and Intermediate

The utility of 2-cyanobenzyl acetate (B1210297) and its derivatives stems from their role as important intermediates in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials. google.com The presence of the ortho-cyano group on the benzene (B151609) ring influences the reactivity of the benzylic position, making it a key synthon in organic synthesis.

The structural framework of 2-cyanobenzyl acetate is incorporated into more complex molecules through various synthetic strategies. For instance, derivatives like 2-cyanobenzyl ether have been employed in stereospecific glycosylation reactions, which are crucial for the synthesis of complex carbohydrates and glycoconjugates. researchgate.net The cyano group can participate in directing the stereochemical outcome of these reactions. researchgate.net

Furthermore, related structures such as 2-arylmethyl-2,3-butadienoates, which can be conceptually derived from cyanobenzyl precursors, have been used in phosphine-catalyzed [4+2] annulation reactions to construct highly functionalized cyclic systems with high diastereoselectivity. nih.gov Research has also demonstrated the synthesis of compounds like 2,2,6,6-tetramethylpiperidin-1-yl-2-(2-cyanophenyl)acetate through transition metal-free radical cleavage reactions, expanding the toolkit for creating complex ester derivatives. sioc-journal.cn

This compound and its precursors are instrumental in the synthesis of a wide array of aromatic and heterocyclic compounds. The closely related 2-cyanobenzyl chloride is used to synthesize 2-aryloxymethylbenzonitriles by reacting with various phenols. asianpubs.org These products are valuable intermediates for agrochemicals and pharmaceuticals and can be cyclized to form dibenz[b,e]oxepin derivatives, which exhibit antidepressant and antihistamine activities. asianpubs.org

The cyano group itself is a versatile functional group that can be transformed into various heterocycles. For example, cyano-containing precursors are used in the synthesis of oxazepine and pyridone derivatives. sciencescholar.us Cyanoethylation, a related process, is a vital reaction for building novel heterocyclic systems like triazoles and tetrazoles from the nitrile function. asianpubs.org The synthesis of functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes has been achieved through cycloaddition reactions involving precursors that could be related to 2-cyanobenzyl structures. mdpi.com

Role in Polymer Chemistry and Material Science Precursors

Cyanobenzyl compounds, including this compound, are recognized as important intermediates for the monomers of functional polymers. google.com While direct polymerization of this compound is not widely documented, related structures containing cyanoethyl groups are extensively used in polymer science. For example, polymers of 2-propenoic acid with 2-cyanoethyl 2-propenoate and ethenyl acetate are known for their diverse characteristics, which are applicable in coatings, adhesives, and biomedical materials. ontosight.ai Similarly, polymers of 2-butenedioic acid (2Z)-, 1-(2-cyanoethyl) ester with ethenyl acetate have unique properties suitable for materials science applications, with the cyano and ester groups contributing to thermal stability and reactivity. ontosight.aiepa.gov The principles from these related polymer systems suggest the potential for this compound to be explored as a monomer or modifying agent in the development of new polymers with tailored properties.

Strategic Use in Natural Product Synthesis Precursors

The structural motifs derived from this compound are relevant in the synthesis of natural product precursors. The development of stereoselective reactions, such as the glycosylation reactions employing 2-cyanobenzyl ethers, is fundamental to the synthesis of naturally occurring oligosaccharides and other complex biomolecules. researchgate.net

Moreover, the cyano group is a key feature in some natural products and their synthetic analogues. sioc-journal.cn The ability to introduce the 2-cyanobenzyl group or related structures provides a pathway to these classes of compounds. For instance, the development of reagents for peptide synthesis and the construction of complex backbones are areas where cyanobenzyl-derived structures could find strategic applications. nih.govacs.org The synthesis of precursors for biologically active molecules like microRNA has been achieved using 2-cyanoethoxymethyl (CEM) as a protecting group, highlighting the utility of the cyanoethyl motif, which is structurally related to the cyanobenzyl group, in the synthesis of complex biopolymers. nih.gov

Catalytic Applications and Coordination Chemistry

Incorporation of the 2-Cyanobenzyl Moiety in Ligand Design

The 2-cyanobenzyl group is a versatile component in ligand synthesis, primarily utilized for its electron-withdrawing nature and steric influence. It is frequently attached to the nitrogen atoms of N-heterocyclic carbenes (NHCs), a class of ligands known for forming strong bonds with metal centers and enhancing catalyst stability. mdpi.comnih.gov The nitrile (-CN) functionality of the cyanobenzyl group can modulate the electronic properties of the ligand, which in turn influences the reactivity of the metal center it coordinates to. nih.gov

Researchers have successfully synthesized a range of ligands incorporating this moiety. A notable class includes N-heterocyclic carbene (NHC) precursors, such as symmetrically and asymmetrically substituted imidazolium (B1220033) salts, which are subsequently used to generate metal-NHC complexes. mdpi.comresearchgate.net For instance, meta-cyanobenzyl-substituted NHC precursors have been reacted with palladium acetate (B1210297) to create well-defined Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes. researchgate.net The synthesis of these ligands often involves the reaction of an appropriate N-heterocycle with a cyanobenzyl halide.

Beyond NHCs, the cyanobenzyl group has been integrated into other ligand frameworks. Examples include bis(cyanobenzyl)bipiperidine ligands, which have been used to construct silver-based coordination polymers. acs.orgfrontiersin.org Another example is the chiral phase-transfer catalyst, N-(2-cyanobenzyl)-O(9)-allyl-cinchonidinium salt, which demonstrates the moiety's utility in asymmetric catalysis. researchgate.net The design of these ligands often aims to create a specific coordination environment around the metal, leveraging the steric bulk and electronic effects of the cyanobenzyl group to control catalytic selectivity and efficiency. sustech.edu.cnsnnu.edu.cn

Table 1: Examples of Ligands Incorporating the Cyanobenzyl Moiety

| Ligand Type | Specific Example | Metal Complex Application |

|---|---|---|

| N-Heterocyclic Carbene (NHC) | meta-cyanobenzyl-substituted imidazole-based NHC | Palladium(II) |

| N-Heterocyclic Carbene (NHC) | para-cyanobenzyl-substituted imidazole-based NHC | Silver(I) |

| Bipiperidine | Bis(cyanobenzyl)bipiperidine | Silver(I) |

Catalytic Activity of Metal Complexes Containing Cyanobenzyl Ligands

Metal complexes featuring cyanobenzyl-functionalized ligands have demonstrated significant activity in a range of catalytic reactions. The electronic influence of the cyano group is crucial; as an electron-withdrawing group, it can render the metal center more electrophilic, potentially enhancing its catalytic prowess in certain transformations. researchgate.net The stability and activity of these catalysts are often a direct result of the strong metal-ligand bond, particularly in the case of NHC complexes. nih.gov

Palladium complexes bearing cyanobenzyl-substituted NHC ligands have shown excellent performance in cross-coupling reactions, which are fundamental to modern organic synthesis. researchgate.net Specifically, Pd-PEPPSI complexes with meta-cyanobenzyl-substituted NHC ligands have been employed as highly active catalysts for the direct C-H arylation of heteroaromatics, such as 2-n-butylfuran and 2-n-butylthiophene, with aryl bromides. researchgate.net These catalysts facilitate the formation of carbon-carbon bonds with high efficiency.

The general applicability of palladium catalysis is broad, with ligands playing a key role in modulating reactivity and selectivity. acs.orgresearchgate.net The use of well-defined precatalysts like the Pd-PEPPSI systems allows for greater control over the catalytic process. researchgate.net Research has also explored these types of complexes in Sonogashira cross-coupling reactions in aqueous media, highlighting their versatility. researchgate.net The presence of the electron-withdrawing cyanobenzyl group on the NHC ligand is thought to facilitate the catalytic cycle. researchgate.net

Table 2: Palladium-Catalyzed Reactions with Cyanobenzyl-NHC Ligands

| Reaction Type | Catalyst System | Substrates | Key Finding |

|---|---|---|---|

| Direct C-H Arylation | meta-cyanobenzyl-NHC-Pd(II)-PEPPSI | 2-n-butylfuran, 2-n-butylthiophene, aryl bromides | Excellent catalytic activity observed. researchgate.net |

Silver(I) complexes with cyanobenzyl-substituted NHC ligands have been synthesized and investigated, often in the context of medicinal chemistry but also for their catalytic potential. mdpi.comresearchgate.net Silver's unique coordination geometries and the dynamic nature of its complexes make it an interesting candidate for catalysis. frontiersin.orgnih.gov The ligands stabilize the silver center, and the resulting complexes can act as catalysts for various organic transformations.

One area of interest is silver-catalyzed C-H amination. While the broader field has seen significant progress with various nitrogen-based ligands, the specific use of cyanobenzyl-containing ligands is an area of active development. nih.gov The principle involves a silver catalyst promoting a nitrene transfer reaction to a C-H bond. The selectivity of this process can be tuned by modifying the ligand structure, where the electronic and steric properties of substituents like the cyanobenzyl group play a critical role. nih.gov The ability of ligands to control the chemo- and regioselectivity of such reactions is a key driver of research in this field. nih.gov

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing conditions and designing more efficient catalysts. For metal complexes with cyanobenzyl ligands, the ligand is not merely a spectator but an active participant in the catalytic cycle. nih.govresearchgate.net

In palladium-catalyzed reactions, ligands are known to influence key steps such as oxidative addition and reductive elimination. acs.org For direct C-H arylation, the reaction is thought to proceed via a mechanism involving proton abstraction, which is facilitated by electron-withdrawing substituents on the aromatic ring of the ligand. researchgate.net This is consistent with the role of the cyanobenzyl group. The ligand can act as an "electron reservoir," accepting and donating electrons during the catalytic cycle, which can stabilize different oxidation states of the metal center. nih.govresearchgate.net This redox activity of the ligand framework can be essential for catalyst efficiency, particularly in reactions that require the metal to cycle between different oxidation states, such as the Pd(0)/Pd(II) cycle in many cross-coupling reactions. researchgate.netnih.gov

For silver-catalyzed amination, the ligand's identity is paramount in controlling the reaction's site selectivity. nih.gov The coordination geometry imposed by the ligand on the silver center influences how the catalyst interacts with the substrate. nih.gov Preliminary mechanistic studies in related systems suggest that the reaction may proceed through radical intermediates, but the process is often rapid, preventing loss of stereochemical information. nih.gov The ligand framework, including any cyanobenzyl moieties, dictates the steric and electronic environment around the metal, thereby directing the reactive nitrene species to a specific C-H bond. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Cyanobenzyl acetate (B1210297) in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in the molecule. For 2-Cyanobenzyl acetate, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the acetyl methyl protons.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm). Due to the ortho-disubstitution pattern, these four protons will exhibit a complex splitting pattern. Based on data from analogous compounds like 2-bromobenzyl acetate, the signals are expected to be multiplets. rsc.org The electron-withdrawing nature of the adjacent cyano group will likely shift these protons further downfield compared to unsubstituted benzyl (B1604629) acetate.

The two benzylic protons (CH₂ adjacent to the ester oxygen) are expected to appear as a sharp singlet. In related benzyl acetate derivatives, this signal is consistently found around δ 5.1-5.3 ppm. rsc.org The singlet nature arises because there are no adjacent protons to cause spin-spin coupling.

The three protons of the methyl group (CH₃) of the acetate moiety are the most shielded and therefore appear furthest upfield. This signal is anticipated to be a sharp singlet around δ 2.1 ppm, a characteristic chemical shift for acetyl groups in benzyl acetate systems. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | ~7.4 - 7.8 | Multiplet (m) |

| Benzylic (CH₂) | ~5.2 | Singlet (s) |

| Acetyl (CH₃) | ~2.1 | Singlet (s) |

Note: Predicted values are based on analysis of structurally similar compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing information about its hybridization and chemical environment.

The carbonyl carbon (C=O) of the ester group is the most deshielded carbon and is expected to have a chemical shift in the range of δ 170-171 ppm, which is typical for acetate esters. rsc.org The nitrile carbon (C≡N) is also characteristically found downfield, generally between δ 115-120 ppm.

The aromatic carbons will produce a set of signals between δ 125-140 ppm. The carbon atom to which the cyano group is attached (C-CN) is expected to be significantly deshielded. The carbon bearing the benzyl group (C-CH₂) will also have a distinct chemical shift in this region. The remaining aromatic carbons will show signals influenced by the substitution pattern.

The benzylic carbon (CH₂) signal is anticipated around δ 64-66 ppm. rsc.org Finally, the methyl carbon (CH₃) of the acetate group, being the most shielded, will appear at the highest field, typically around δ 21 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~170.5 |

| Aromatic (C-CN) | ~117.0 |

| Aromatic (C-CH₂) | ~138.0 |

| Aromatic (CH) | ~128.0 - 134.0 |

| Nitrile (C≡N) | ~117.0 |

| Benzylic (CH₂) | ~65.0 |

| Acetyl (CH₃) | ~21.0 |

Note: Predicted values are based on analysis of structurally similar compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are powerful for identifying the key functional groups within this compound by detecting their characteristic vibrational frequencies.

The most prominent features in the IR spectrum are expected to be the strong absorptions from the carbonyl and nitrile groups. The C=O stretch of the ester is typically observed as a strong, sharp band in the region of 1735-1750 cm⁻¹. orgchemboulder.com The C≡N stretch of the nitrile group gives rise to a sharp, medium-intensity absorption band around 2220-2230 cm⁻¹. The presence of a band at 2221 cm⁻¹ has been noted in the similar compound 2-cyanophenyl phenacyl ether. researchgate.net

The spectrum will also feature C-O stretching vibrations from the ester group, typically appearing as two or more bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range. Additionally, sp² C-H stretching from the aromatic ring will appear just above 3000 cm⁻¹, while sp³ C-H stretching from the methylene and methyl groups will be observed just below 3000 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information. While the C=O stretch is also observable, the C≡N and aromatic C=C stretches often produce strong Raman signals due to the change in polarizability during these vibrations.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | ~2225 | Medium, Sharp |

| Carbonyl (C=O) | Stretch | ~1740 | Strong, Sharp |

| Ester (C-O) | Stretch | ~1240 and ~1050 | Strong |

| Aromatic (C=C) | Stretch | ~1600, ~1480 | Medium-Weak |

| Aromatic (C-H) | Stretch | >3000 | Medium |

| Aliphatic (C-H) | Stretch | <3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (C₁₀H₉NO₂), the calculated molecular weight is approximately 175.19 g/mol . The molecular ion peak (M⁺) would be expected at an m/z of 175.

The fragmentation of esters is well-characterized. libretexts.org A common fragmentation pathway for benzyl acetate derivatives involves the cleavage of the benzylic C-O bond. chemicalbook.com For this compound, this would lead to two primary fragments:

The 2-cyanobenzyl cation ([C₈H₆N]⁺) : This fragment would result from the loss of an acetoxy radical (•OCOCH₃, 59 Da). The expected peak would be at m/z 116. This fragment is often a stable and abundant ion in the mass spectra of related compounds. asianpubs.org

The acetyl cation ([CH₃CO]⁺) : This fragment results from the formation of a 2-cyanobenzyl radical and would appear at m/z 43. This is a very common fragment for acetate esters and is often the base peak. libretexts.org

Further fragmentation of the 2-cyanobenzyl cation (m/z 116) could occur through the loss of hydrogen cyanide (HCN, 27 Da), leading to a fragment at m/z 89.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 175 | Molecular Ion [M]⁺ | [C₁₀H₉NO₂]⁺ |

| 116 | [M - OCOCH₃]⁺ | [C₈H₆N]⁺ |

| 89 | [M - OCOCH₃ - HCN]⁺ | [C₇H₅]⁺ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the cyanobenzyl system. The benzene ring and the cyano group constitute a conjugated system that absorbs UV radiation, leading to π → π* transitions.

The spectrum is expected to show strong absorption bands in the UV region. Benzene itself exhibits absorption bands around 200 nm and a weaker, structured band around 254 nm. msu.edu The presence of the cyano and acetate-substituted methylene groups will influence the position and intensity of these absorptions. Studies on related cyanophenyl compounds indicate that the primary π → π* transitions occur below 300 nm. nih.gov The electronic transitions are characteristic of the aromatic system, and the acetate group itself does not significantly contribute to absorption in the typical UV-Vis range (200-800 nm).

Table 5: Expected UV-Vis Absorption for this compound

| Transition Type | Expected λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π* | ~220 - 280 | Cyanobenzyl group |

Note: Expected values are based on the analysis of structurally similar aromatic nitriles and esters.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides insight into its likely solid-state conformation and packing. X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for assessing the purity and determining the concentration of this compound. These methods separate the compound from impurities, allowing for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound and its derivatives. It offers high resolution and sensitivity for purity assessment and quantification. google.com

A common approach for analyzing related compounds involves reverse-phase (RP) HPLC. sielc.com For instance, a method for the isomeric 2-cyanophenyl acetate uses a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric or formic acid. sielc.com This type of method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The purity of similar compounds, such as 2-cyanobenzyl bromide, has been determined to be greater than 99.0% using HPLC. ruifuchemical.com

Method development in HPLC often involves optimizing the mobile phase composition to achieve the desired separation. shimadzu.com For example, the pH of the mobile phase can be critical, and buffers like acetate or phosphate (B84403) are often used to control it. hplc.eugoogle.com The choice between organic solvents like acetonitrile and methanol (B129727) can also significantly impact the separation. shimadzu.com For complex samples, gradient elution, where the mobile phase composition is changed during the run, is often employed. epa.govnih.gov

The quantification of an analyte is typically achieved by creating a calibration curve from standards of known concentration. google.comepa.gov The area of the chromatographic peak corresponding to the analyte is proportional to its concentration. The precision and accuracy of the method are determined by analyzing replicate samples and comparing the measured concentrations to the known values. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also important parameters, representing the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govthermofisher.com

Table 1: Representative HPLC Conditions for Analysis of Related Cyano-Aromatic Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm ID, 5µm particle size | epa.gov |

| Mobile Phase | Acetonitrile/Ammonium (B1175870) Acetate Buffer | epa.gov |

| Gradient | 10:90 (v/v) ACN:AAB to 60:40 (v/v) ACN:AAB over 30 minutes | epa.gov |

| Flow Rate | 2 mL/min | epa.gov |

| Detection | UV at 254 nm | epa.gov |

| Injection Volume | 50 µL | epa.gov |

This table presents a general set of HPLC conditions that can be adapted for the analysis of this compound based on methods used for structurally similar compounds. Please note that ACN stands for Acetonitrile and AAB for Ammonium Acetate Buffer.

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently used for purity assessment and to monitor the progress of chemical reactions. google.comgoogle.com

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the differential partitioning of the sample components between the gas and stationary phases. A flame ionization detector (FID) is commonly used for the detection of organic compounds. google.comgoogle.com

For the analysis of related cyanobenzyl compounds, such as p-cyanobenzyl acetate and m-cyanobenzyl acetate, a capillary column like HP-5 is often employed. google.comgoogle.com The temperature of the column is typically programmed to increase during the analysis to ensure the elution of all components in a reasonable time. google.comgoogle.com The purity of a related compound, benzyl acetate, has been determined to be ≥99.7% by GC. cookechem.com

Table 2: Typical GC Conditions for Analysis of Related Cyanobenzyl Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5 (30 m capillary column, inner diameter: 0.32 mm) | google.comgoogle.com |

| Carrier Gas | Helium | google.comgoogle.com |

| Flow Rate | 1.7 cc/minute | google.comgoogle.com |

| Split Ratio | 50 | google.comgoogle.com |

| Detector | FID | google.comgoogle.com |

| Injection Temperature | 300 °C | google.comgoogle.com |

| Oven Temperature Program | 100 °C (10 minutes) → 10 °C/minute increase → 300 °C | google.comgoogle.com |

| Detection Temperature | 300 °C | google.comgoogle.com |

This table outlines a general set of GC conditions that can be used for the analysis of this compound, based on established methods for its isomers.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique often used to monitor reaction progress, identify compounds, and determine the purity of a sample. umich.eduwvu.edu It is also used to determine the appropriate solvent system for column chromatography. umich.edu

In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel or alumina (B75360), is coated onto a plate of glass, plastic, or aluminum. wvu.edu A small amount of the sample is spotted onto the plate, which is then placed in a developing chamber containing a shallow pool of a suitable solvent (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases. wvu.edu

The separation is quantified by the retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. umlub.pllibretexts.orgmendelset.com The Rf value is dependent on the polarity of the compound, the polarity of the solvent system, and the nature of the stationary phase. libretexts.orgmendelset.com Generally, less polar compounds travel further up the plate, resulting in a higher Rf value. mendelset.com

For monitoring reactions involving cyanobenzyl compounds, TLC is an effective tool. google.com The choice of the eluent is crucial for achieving good separation. reachdevices.com A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is commonly used, and the ratio can be adjusted to optimize the separation. reachdevices.comsigmaaldrich.com Visualization of the separated spots is often achieved using a UV lamp, as many organic compounds fluoresce or absorb UV light. libretexts.orgumich.edu Staining with reagents like iodine or potassium permanganate (B83412) can also be used. libretexts.orglgcstandards.com

Table 3: Common Parameters for TLC Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel or alumina coated on glass, plastic, or aluminum plates. | wvu.edulibretexts.org |

| Mobile Phase (Eluent) | A single solvent or a mixture of solvents with varying polarities, such as ethyl acetate-hexane. | wvu.edumendelset.com |

| Spotting | The sample is dissolved in a suitable solvent and applied to the plate as a small spot. | wvu.edulibretexts.org |

| Development | The plate is placed in a chamber with the mobile phase, which moves up the plate by capillary action. | wvu.edu |

| Visualization | UV light is commonly used. Stains like iodine or potassium permanganate can also be employed. | libretexts.orglibretexts.orglgcstandards.com |

| Quantification | The Retardation Factor (Rf) is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front. | umlub.pllibretexts.orgmendelset.com |

This table provides a general overview of the parameters involved in a TLC analysis, which is a fundamental technique for the qualitative assessment of this compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of molecules like 2-cyanobenzyl acetate (B1210297). scienceopen.comnih.gov DFT methods are favored for their balance of accuracy and computational efficiency, making them suitable for studying medium-sized organic molecules. scienceopen.comtandfonline.com

Before calculating molecular properties, the first step is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a flexible molecule like 2-cyanobenzyl acetate, this process begins with a conformational analysis to identify various possible spatial arrangements (conformers) arising from rotation around single bonds. researchgate.netresearchgate.net Methods like force field calculations or systematic searches can be employed to explore the potential energy surface and locate low-energy conformers. researchgate.net

Each of these conformers is then subjected to geometry optimization using a DFT method, such as the widely used B3LYP functional, paired with a suitable basis set like 6-31G(d,p) or 6-311+G(d,p). nih.govsci-hub.semdpi.comsemanticscholar.org This process systematically alters the geometry to find the structure with the minimum energy on the potential energy surface. nih.govmdpi.com To confirm that the optimized structure is a true energy minimum, a vibrational frequency calculation is performed; the absence of imaginary frequencies indicates a stable structure. nih.govmdpi.com

Once the optimized geometry is obtained, DFT is used to analyze the electronic characteristics of this compound.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. inonu.edu.trresearchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, in related aromatic compounds, the HOMO is often distributed across the electron-rich parts of the molecule, while the LUMO is localized on electron-deficient regions. tandfonline.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and reactivity. tandfonline.comresearchgate.net A smaller energy gap suggests that the molecule is more easily excitable and more reactive. tandfonline.com These calculations are typically performed using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p). inonu.edu.trnih.govresearchgate.net

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. inonu.edu.trresearchgate.net It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.netresearchgate.net The MEP map is invaluable for predicting how the molecule will interact with other species, identifying sites for hydrogen bonding, and understanding electrophilic and nucleophilic regions. researchgate.netresearchgate.net For this compound, the electronegative oxygen atoms of the acetate group and the nitrogen atom of the cyano group would be expected to be regions of negative electrostatic potential.

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govdtic.mil By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. researchgate.netnih.gov These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. nih.govresearchgate.net

Molecular Dynamics Simulations (if applicable to specific interactions)

While DFT is excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time. semanticscholar.orguniv-tlemcen.dz For this compound, MD simulations could be particularly useful for studying its interactions in a condensed phase, such as in a solvent or interacting with a biological target. univ-tlemcen.dzresearchgate.net

An MD simulation would model the movements of the atoms in this compound and the surrounding molecules (e.g., water) by solving Newton's equations of motion. semanticscholar.org This approach can reveal dynamic processes like conformational changes, solvent reorganization, and the formation and breaking of intermolecular interactions, providing a more realistic picture of the molecule's behavior in a specific environment. univ-tlemcen.dzresearchgate.net

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. scienceopen.cominonu.edu.tr These descriptors, based on conceptual DFT, provide a theoretical framework for predicting a molecule's behavior in chemical reactions. nih.govrsc.org

The key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). inonu.edu.tr

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). inonu.edu.tr

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2). inonu.edu.tr

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. tandfonline.cominonu.edu.tr

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized. inonu.edu.tr

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ ≈ -χ). inonu.edu.tr

These calculated values allow for a quantitative comparison of the reactivity of this compound with other related compounds. inonu.edu.trnih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron; indicates electron-donating ability. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates electron-accepting ability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the overall ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to stability and HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | The inverse of hardness; indicates polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ² / 2η (μ ≈ -χ) | Measures the propensity to act as an electrophile. |

Theoretical Studies on Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the detailed pathways of chemical reactions involving this compound. researchgate.netmdpi.com By mapping the potential energy surface, computational chemists can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.com

For example, if this compound were to undergo a nucleophilic substitution reaction (an SN2-type mechanism), DFT could be used to model the approach of the nucleophile, the formation of the transition state complex, and the departure of the acetate leaving group. mdpi.com The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate. researchgate.net Such studies can also explain stereoselectivity, as seen in research on related cyanobenzyl ethers where theoretical calculations helped rationalize why a particular product isomer is formed. researchgate.net These computational investigations offer a molecular-level understanding of reaction feasibility, kinetics, and outcomes that can be difficult to obtain through experimental means alone. researchgate.netsemanticscholar.org

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical by non-biological processes, primarily through reactions with water (hydrolysis) and light (photolysis).

The ester linkage in 2-Cyanobenzyl acetate (B1210297) is susceptible to hydrolysis, a reaction where water cleaves the bond, yielding 2-cyanobenzyl alcohol and acetic acid. The rate of this reaction is highly dependent on the pH of the surrounding medium.

Acidic Conditions (pH < 7): Under acidic conditions, ester hydrolysis can occur but is generally slower than under basic conditions. The reaction is catalyzed by the presence of hydrogen ions (H+).

Neutral Conditions (pH ≈ 7): At neutral pH, the uncatalyzed hydrolysis of esters is typically slow.

Alkaline Conditions (pH > 7): Under alkaline conditions, hydrolysis, often termed saponification, is significantly accelerated. The reaction is promoted by hydroxide (B78521) ions (OH-), which are strong nucleophiles. For the related compound benzyl (B1604629) acetate, hydrolysis is known to be faster at higher pH values. For instance, a study conducted at 40°C and pH 9 showed that the hydrolysis of benzyl acetate follows pseudo-first-order kinetics. researchgate.nettandfonline.com It is expected that 2-Cyanobenzyl acetate would follow a similar pattern, with its degradation rate increasing in alkaline waters. The electron-withdrawing nature of the ortho-cyano group may influence the rate of hydrolysis compared to unsubstituted benzyl acetate.